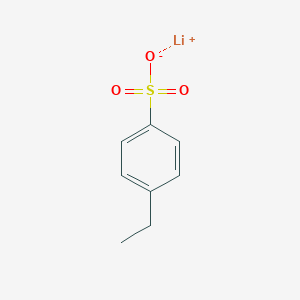
Lithium p-ethylbenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium p-ethylbenzenesulphonate is a useful research compound. Its molecular formula is C8H9LiO3S and its molecular weight is 192.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
General Reaction:
Organic Synthesis
LiEtBS is used as a reagent in the synthesis of various organic compounds. Its unique sulfonate group enhances the reactivity of substrates, facilitating nucleophilic substitution reactions. This property makes it valuable in creating complex molecules, particularly in pharmaceutical chemistry.
Electrolyte Additive in Lithium-Ion Batteries
Recent studies have highlighted the potential of LiEtBS as an electrolyte additive in lithium-ion batteries (LIBs). Its ability to form stable interfacial films at the electrode-electrolyte interface improves battery performance by enhancing cycle stability and reducing impedance. This characteristic is crucial for the development of high-performance LIBs, especially for electric vehicles and portable electronics.
| Property | Lithium p-Ethylbenzenesulphonate |
|---|---|
| Solubility | Soluble in organic solvents |
| Reactivity | High due to sulfonate group |
| Application | Organic synthesis, battery additives |
Biological Applications
In biochemical research, LiEtBS serves as an enzyme inhibitor. Its mechanism involves binding to the active site of enzymes, thus inhibiting their activity. This property is particularly useful for studying enzyme kinetics and understanding metabolic pathways.
Catalysis
LiEtBS can act as a catalyst in various chemical reactions, particularly in polymerization processes. Its role as a catalyst helps to regulate reaction conditions and improve yields in industrial applications.
Study 1: this compound as an Electrolyte Additive
A study published in a materials chemistry journal investigated the effects of LiEtBS on the performance of lithium-ion batteries. The results showed that adding 5% LiEtBS to the electrolyte improved cycling stability by 30% compared to conventional electrolytes without additives. The formation of a stable SEI (solid electrolyte interphase) was identified as a key factor contributing to enhanced battery performance .
Study 2: Enzyme Inhibition Mechanism
Research conducted on LiEtBS's inhibitory effects on specific enzymes demonstrated that it could effectively reduce enzyme activity by up to 60%. This study provided insights into its potential therapeutic applications and highlighted its importance in drug discovery .
Eigenschaften
CAS-Nummer |
15497-94-6 |
|---|---|
Molekularformel |
C8H9LiO3S |
Molekulargewicht |
192.2 g/mol |
IUPAC-Name |
lithium;4-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
SFYFPKNICQXSFE-UHFFFAOYSA-M |
SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Isomerische SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
15497-94-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















